2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine
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Overview
Description
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene derivatives with cyclopropane-containing reagents in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or other metal catalysts, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane, and mild to moderate temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid functional group.
Spiro[cyclopropane-1,2’-steroids]: Spirocyclic compounds with biological activities, including diuretic and antiandrogenic properties.
Uniqueness
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine is unique due to its amine functional group, which allows for a wide range of chemical modifications and potential biological activities. Its spirocyclic structure also provides a rigid framework that can enhance binding specificity and stability in various applications .
Properties
Molecular Formula |
C11H13N |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine |
InChI |
InChI=1S/C11H13N/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11/h1-4,10H,5-7,12H2 |
InChI Key |
SGGAHRNIDLQRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2N)C3=CC=CC=C31 |
Origin of Product |
United States |
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